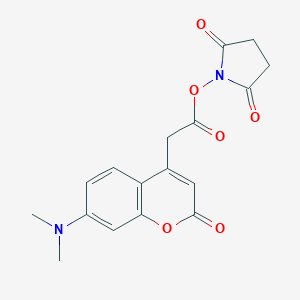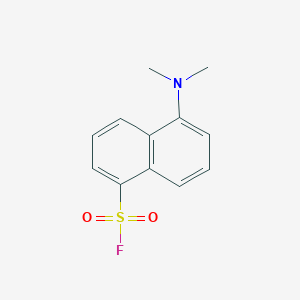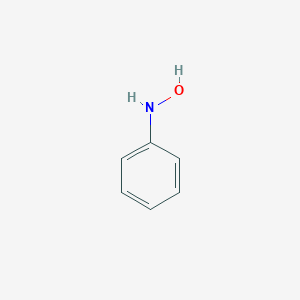
Trigonelline-Hydrochlorid
Übersicht
Beschreibung
Trigonelline-Hydrochlorid ist ein natürlich vorkommendes Alkaloid, das in verschiedenen Pflanzen vorkommt, darunter Kaffeebohnen und Bockshornkleesamen. Es ist ein Derivat von Trigonelline, das durch Methylierung des Stickstoffatoms von Niacin (Vitamin B3) gebildet wird. This compound hat aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen erhebliche Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Trigonelline-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.
Biologie: this compound wird auf seine Rolle im Pflanzenwachstum und in der Pflanzenentwicklung untersucht.
Medizin: Es hat potenzielle therapeutische Wirkungen, darunter Neuroprotektion, Antikrebs- und entzündungshemmende Aktivitäten. .
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:
Neuroprotektion: Es moduliert Entzündungspfade und oxidativen Stress und bietet Schutz vor neurodegenerativen Erkrankungen.
Antikrebs: this compound hemmt die Proliferation von Krebszellen, indem es spezifische Signalwege angreift.
Entzündungshemmend: Es hemmt die Freisetzung von pro-inflammatorischen Faktoren und lindert Gewebeschäden
Wirkmechanismus
Target of Action
Trigonelline hydrochloride (TRG) is a natural polar hydrophilic alkaloid found in many plants such as green coffee beans and fenugreek seeds . It potentially acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .
Mode of Action
TRG can facilitate the maintenance and restoration of the metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels by hampering pro-inflammatory factor release, alleviating inflammatory propagation, and attenuating tissue injury . It concurrently modulates oxidative stress by the blockage of the detrimental Nrf2 pathway when autophagy is impaired .
Biochemical Pathways
TRG is involved in several pathways like oxidative stress and antioxidant, inflammatory, neuroprotection and neurotrophic, and mitochondrial function and energy metabolism . In type 2 diabetic Goto–Kakizaki (GK) rats, TRG decreased the expression of genes involved in glycolysis (Pdhb, Pklr, Pfkfb1, and Gck), gluconeogenesis (G6pc, Slc37a4), and glucose uptake (Slc2a2) .
Pharmacokinetics
It has been observed that in a 2-hour oral glucose tolerance test in overweight men, trg ingestion reduced glucose and insulin concentrations after 15 minutes compared with a placebo .
Result of Action
TRG exerts diverse therapeutic effects on a variety of pathological conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional effects, including neuroprotection from neurodegenerative disorders and diabetic peripheral neuropathy, neuromodulation, mitigation of cardiovascular disorders, skin diseases, diabetic mellitus, liver and kidney injuries, and anti-pathogen and anti-tumor activities .
Action Environment
It has been observed that trg can inhibit allergic inflammation in vitro and in vivo . It has also been found to modulate inflammatory pathways in the context of neuroinflammation, a common feature of many neurological disorders .
Safety and Hazards
Zukünftige Richtungen
Trigonelline Hydrochloride has shown promise as a therapeutic approach for several neurological disorders . It has also been used in studies for its potential therapeutic effects on multiple neurological disorders . Further experimental validation and preclinical studies are warranted to confirm the efficacy and safety of Trigonelline Hydrochloride as a potential treatment option .
Biochemische Analyse
Biochemical Properties
Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .
Cellular Effects
Trigonelline hydrochloride has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .
Molecular Mechanism
At the molecular level, Trigonelline hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trigonelline hydrochloride change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of Trigonelline hydrochloride did not impair liver or kidney function .
Metabolic Pathways
Trigonelline hydrochloride is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, Trigonelline hydrochloride decreased the expression of genes involved in glycolysis and gluconeogenesis .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Trigonelline-Hydrochlorid kann durch Methylierung von Nicotinsäure (Niacin) synthetisiert werden. Die Reaktion wird durch die S-Adenosyl-L-Methionin (SAM)-abhängige Nicotinat-N-Methyltransferase katalysiert. Dieses Enzym erleichtert den Transfer einer Methylgruppe von SAM zu Nicotinsäure, was zur Bildung von Trigonelline führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Extraktion von Trigonelline aus natürlichen Quellen wie Kaffeebohnen und Bockshornkleesamen. Das extrahierte Trigonelline wird dann durch eine Reaktion mit Salzsäure in sein Hydrochloridsalz umgewandelt. Dieser Prozess gewährleistet die Stabilität der Verbindung und verbessert ihre Wasserlöslichkeit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Trigonelline-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Trigonelline kann zu Nicotinsäure oxidiert werden.
Reduktion: Es kann zu Methylamin reduziert werden.
Substitution: Trigonelline kann Substitutionsreaktionen eingehen, z. B. die Bildung von Chlormethan bei Behandlung mit Salzsäure.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Salzsäure wird häufig für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Nicotinsäure.
Reduktion: Methylamin.
Substitution: Chlormethan.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nicotinsäure: Ein Vorläufer von Trigonelline, der an ähnlichen Stoffwechselwegen beteiligt ist.
Koffein: Ein weiteres Alkaloid mit ähnlichen Biosynthesewegen, das aus Purinnukleotiden gewonnen wird.
Nornicotin: Ein geringfügiges Alkaloid im Tabak, das strukturell mit Trigonelline verwandt ist.
Einzigartigkeit
Trigonelline-Hydrochlorid ist einzigartig aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen. Im Gegensatz zu anderen ähnlichen Verbindungen hat es vielversprechende Wirkungen bei der Behandlung von Diabetes, neurodegenerativen Erkrankungen und Krebs gezeigt .
Eigenschaften
| { "Design of the Synthesis Pathway": "Trigonelline hydrochloride can be synthesized through a multistep process involving several reactions.", "Starting Materials": [ "Nicotinic acid", "Methanol", "Formaldehyde", "Hydrochloric acid", "Sodium borohydride" ], "Reaction": [ "Step 1: Condensation of nicotinic acid and formaldehyde in methanol to form 3,4-dihydroxypyridine", "Step 2: Reduction of 3,4-dihydroxypyridine with sodium borohydride to form 3,4-dihydroxypiperidine", "Step 3: Methylation of 3,4-dihydroxypiperidine with formaldehyde and hydrochloric acid to form 1-methyl-3,4-dihydroxypiperidine hydrochloride", "Step 4: Condensation of 1-methyl-3,4-dihydroxypiperidine hydrochloride with nicotinic acid in methanol to form Trigonelline hydrochloride" ] } | |
CAS-Nummer |
6138-41-6 |
Molekularformel |
C7H8ClNO2 |
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |
InChI-Schlüssel |
TZSYLWAXZMNUJB-UHFFFAOYSA-N |
SMILES |
OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |
| 6138-41-6 | |
Verwandte CAS-Nummern |
535-83-1 (Parent) |
Synonyme |
trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?
A1: Trigonelline hydrochloride has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that Trigonelline hydrochloride can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].
Q2: What is known about the structural characteristics of Trigonelline hydrochloride?
A2: While specific spectroscopic data wasn't provided in the abstracts, Trigonelline hydrochloride is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).
Q3: Has Trigonelline hydrochloride shown potential in combating specific diseases?
A3: Research suggests Trigonelline hydrochloride may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.
Q4: What is known about the stability and formulation of Trigonelline hydrochloride?
A5: Research suggests that Trigonelline hydrochloride is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating Trigonelline hydrochloride onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].
Q5: What are the known metabolic pathways of Trigonelline hydrochloride?
A6: While the provided abstracts don't delve into specific metabolic pathways of Trigonelline hydrochloride, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that Trigonelline hydrochloride might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.
Q6: Are there any analytical methods available for the detection and quantification of Trigonelline hydrochloride?
A7: Several analytical methods have been employed to study Trigonelline hydrochloride. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of Trigonelline hydrochloride in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)




![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)


